Scientific Field: Organic Chemistry
Summary of the Application: 6-Bromopyridine-3-sulfonyl chloride has been used in the oxidative reaction with tertiary amines.
Methods of Application or Experimental Procedures: The reaction begins with the formation of an intermediate compound, which then undergoes oxidative degradation into an enamine and 2-amino-5-methylpyridine-3-sulfonic acid.
Summary of the Application: 6-Bromopyridine-3-sulfonyl chloride can be used in the synthesis of bipyridine derivatives.
Methods of Application or Experimental Procedures: The synthesis of bipyridine derivatives often involves metal-catalyzed cross-coupling reactions (including Suzuki, Negishi, and Stille coupling), metal-catalyzed homocoupling reactions (Ullmann and Wurtz coupling), electrochemical methods, and other innovative techniques.
Results or Outcomes: The synthesis of bipyridine derivatives has been a challenge due to low conversion rates and harsh reaction conditions.
6-Bromopyridine-3-sulfonyl chloride is a chemical compound with the molecular formula and a molecular weight of approximately 256.51 g/mol. This compound is characterized by the presence of a bromine atom at the 6-position of the pyridine ring and a sulfonyl chloride functional group at the 3-position. It is known for its high reactivity, particularly due to the sulfonyl chloride group, which can participate in various nucleophilic substitution reactions. The compound is typically classified as a hazardous material, with safety classifications indicating it can cause severe skin burns and eye damage, necessitating careful handling under controlled conditions .
Reactions involving this compound typically require an inert atmosphere and low temperatures to prevent decomposition. Common reagents include amines, alcohols, and various transition metal catalysts.
Research indicates that 6-Bromopyridine-3-sulfonyl chloride exhibits significant biological activity. It has been used in studies focusing on enzyme inhibitors due to its ability to form stable covalent bonds with nucleophilic sites in proteins. This property makes it a valuable intermediate in drug discovery and development, particularly in targeting pathways related to cancer and inflammation . Its reactivity profile suggests potential applications in synthesizing compounds that modulate biological functions.
The synthesis of 6-Bromopyridine-3-sulfonyl chloride typically involves the following steps:
In industrial settings, similar methods are scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. This approach allows for greater efficiency and control over product quality.
6-Bromopyridine-3-sulfonyl chloride has a wide range of applications across various fields:
Interaction studies involving 6-Bromopyridine-3-sulfonyl chloride have focused on its reactivity with biological macromolecules. The compound's ability to selectively modify proteins through covalent bonding has implications for understanding its mechanism of action as a pharmaceutical agent. Such interactions are crucial for elucidating how this compound can influence enzyme activity and other biological processes .
Several compounds share structural similarities with 6-Bromopyridine-3-sulfonyl chloride. Notable comparisons include:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 6-Bromopyridine-3-sulfonyl fluoride | Contains a fluoride instead of a chloride | Higher reactivity due to fluoride's electronegativity |
| 2-Bromopyridine-5-sulfonyl chloride | Different substitution pattern on the pyridine ring | Varies in reactivity due to position of substituents |
| Pyridine-3-sulfonyl chloride | Lacks bromine substitution | Different chemical behavior due to absence of bromine |
The uniqueness of 6-Bromopyridine-3-sulfonyl chloride lies in its specific combination of bromine substitution and the positioning of the sulfonyl chloride group on the pyridine ring. This configuration not only influences its reactivity but also enhances its potential applications in both organic synthesis and biological research .
6-Bromopyridine-3-sulfonyl chloride represents a halogenated aromatic sulfonyl chloride compound with the molecular formula C₅H₃BrClNO₂S and a molecular weight of 256.50 g/mol [1] [2] [3]. The compound is uniquely identified by CAS number 886371-20-6 [1] [2] [3] and possesses the International Union of Pure and Applied Chemistry name 6-bromopyridine-3-sulfonyl chloride.
The molecular structure consists of a pyridine ring system featuring two key substituents: a bromine atom at the 6-position and a sulfonyl chloride functional group (SO₂Cl) at the 3-position [3] [4]. This substitution pattern creates a meta-relationship between the two electron-withdrawing groups relative to the pyridine nitrogen atom. The canonical Simplified Molecular Input Line Entry System representation is C1=CC(=NC=C1S(=O)(=O)Cl)Br [3] [4], while the International Chemical Identifier is InChI=1S/C5H3BrClNO₂S/c6-5-2-1-4(3-8-5)11(7,9)10/h1-3H [3] [4].
The exact molecular mass is calculated as 254.876 Da [1], and the compound exhibits a topological polar surface area of 55.41 Ų [1], indicating moderate polarity. The predicted logarithmic partition coefficient (LogP) value of 2.85240 [1] suggests favorable lipophilicity characteristics for organic solvent dissolution.
6-Bromopyridine-3-sulfonyl chloride exists as a white to off-white crystalline solid under standard conditions, consistent with the physical appearance typical of aromatic sulfonyl chlorides [5]. The compound demonstrates significant moisture sensitivity, necessitating storage under inert atmospheric conditions at temperatures of -20°C or below [2] [6] [7].
The predicted boiling point is 320.0±22.0°C [2], while experimental melting point data remains unreported in the current literature. Comparative analysis with the structural isomer 5-bromopyridine-3-sulfonyl chloride, which exhibits a melting point range of 60-62.5°C [8], suggests that 6-bromopyridine-3-sulfonyl chloride may possess similar thermal properties.
The predicted density is calculated as 1.893±0.06 g/cm³ [2], indicating a relatively dense crystalline structure attributable to the presence of both bromine and chlorine atoms. The compound exhibits limited solubility in water due to its hydrolytic instability, but demonstrates good solubility in anhydrous organic solvents such as dichloromethane and chloroform.
Thermodynamic stability is maintained under anhydrous conditions and inert atmosphere storage. The compound undergoes rapid hydrolysis upon contact with moisture, liberating hydrogen chloride gas and forming the corresponding sulfonic acid derivative [9] [10].
Proton Nuclear Magnetic Resonance analysis of 6-bromopyridine-3-sulfonyl chloride in deuterated chloroform reveals characteristic chemical shifts consistent with the electron-withdrawing effects of both substituents [11]. The H-2 proton (ortho to nitrogen) appears as a downfield signal at approximately 8.5-9.0 ppm due to the combined deshielding effects of the pyridine nitrogen and the meta-positioned sulfonyl chloride group [11] [12].
The H-4 proton (meta to the sulfonyl chloride group) exhibits a chemical shift in the range of 7.5-8.0 ppm, while the H-5 proton (ortho to bromine) appears at 8.0-8.5 ppm. These assignments are based on established chemical shift patterns for substituted pyridines and the known deshielding effects of electron-withdrawing substituents [12] [13].
Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the C-3 carbon bearing the sulfonyl chloride group as significantly deshielded, appearing at approximately 150 ppm [11]. The remaining aromatic carbons exhibit chemical shifts in the typical aromatic region of 120-140 ppm, with specific positions influenced by the electronic effects of the bromine and sulfonyl chloride substituents.
Infrared spectroscopic analysis demonstrates characteristic absorption patterns consistent with both aromatic and sulfonyl chloride functionalities. Aromatic C-H stretching vibrations appear in the region of 3100-3000 cm⁻¹ [14] [15], while aromatic C=C stretching modes are observed at 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ [14] [15].
The sulfonyl chloride functional group exhibits distinctive absorption bands with asymmetric SO₂ stretching occurring at 1410-1370 cm⁻¹ and symmetric SO₂ stretching at 1204-1166 cm⁻¹ [16] [17]. These frequencies are characteristic of aromatic sulfonyl chlorides and provide definitive identification of the functional group.
Sulfur-chlorine stretching vibrations appear in the far-infrared region around 380±10 cm⁻¹ [17], consistent with established correlations for sulfonyl chloride compounds. The electron-withdrawing nature of the pyridine ring and bromine substituent may shift this frequency slightly higher due to increased bond polarization.
Mass spectrometric analysis reveals the molecular ion peak at m/z 256/258, exhibiting the characteristic isotope pattern resulting from the presence of both bromine and chlorine atoms [16]. Fragmentation patterns include loss of chlorine to yield m/z 221 [M-Cl]⁺ and loss of bromine producing m/z 177 [M-Br]⁺ [16].
Additional fragmentation may involve loss of the sulfonyl chloride group (SO₂Cl, 83 Da) to generate m/z 173, and further breakdown of the pyridine ring system under higher collision energies. The mass spectrometric behavior follows established patterns for aromatic sulfonyl chlorides with characteristic neutral losses [18] [19].
6-Bromopyridine-3-sulfonyl chloride exhibits high chemical reactivity characteristic of sulfonyl chloride functional groups. The compound demonstrates excellent stability under anhydrous conditions when stored at low temperatures (-20°C or below) under inert atmosphere [2] [7] [20].
Hydrolytic susceptibility represents the primary stability concern, with rapid reaction occurring upon contact with moisture to form 6-bromopyridine-3-sulfonic acid and hydrogen chloride gas [9] [10]. This hydrolysis reaction proceeds via nucleophilic attack of water on the electrophilic sulfur center, resulting in cleavage of the S-Cl bond.
The predicted pKa value of -6.17±0.11 [2] indicates strong electron-withdrawing character, making the compound highly electrophilic and reactive toward nucleophiles. This acidity is significantly enhanced compared to the unsubstituted pyridine-3-sulfonyl chloride (pKa = -1.77±0.11) [9], demonstrating the substantial electronic influence of the bromine substituent.
Thermal stability analysis suggests decomposition may occur at elevated temperatures, with the predicted boiling point of 320±22°C [2] representing the upper limit of thermal stability under standard atmospheric pressure. Decomposition pathways likely involve elimination of sulfur dioxide and chlorine-containing fragments.
Chemical compatibility studies indicate incompatibility with protic solvents, strong bases, and nucleophilic reagents. The compound should be handled under strictly anhydrous conditions using appropriate safety protocols due to its corrosive nature and ability to liberate toxic gases upon hydrolysis [3] [21] [7].
Corrosive;Irritant